![molecular formula C23H25ClN6S B14797862 9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione](/img/structure/B14797862.png)
9-Chloro-2-({5-[3-(Dimethylamino)propyl]-2-Methylpyridin-3-Yl}amino)-5,7-Dihydro-6h-Pyrimido[5,4-D][1]benzazepine-6-Thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Polo-like kinase 1 (PLK1) inhibitors are a class of compounds that target the enzyme polo-like kinase 1, which plays a crucial role in cell division and mitosis. Polo-like kinase 1 is a serine/threonine kinase that is overexpressed in various types of cancer, making it a significant target for cancer therapy. Inhibiting polo-like kinase 1 can disrupt the cell cycle, leading to the death of cancer cells .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of polo-like kinase 1 inhibitors involves multiple steps, including the design of small molecules that can effectively bind to the active site of the enzyme. One common approach is the use of structure-based drug design, where the three-dimensional structure of polo-like kinase 1 is used to identify potential inhibitors . The synthetic routes often involve the formation of heterocyclic compounds, which are known for their ability to interact with protein kinases.
Industrial Production Methods
Industrial production of polo-like kinase 1 inhibitors typically involves large-scale chemical synthesis using automated systems. The process includes the optimization of reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the synthesis and ensure the quality of the final product .
化学反応の分析
Types of Reactions
Polo-like kinase 1 inhibitors undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific inhibitor and the reaction conditions. For example, oxidation reactions may produce ketones or aldehydes, while reduction reactions may yield alcohols .
科学的研究の応用
Polo-like kinase 1 inhibitors have a wide range of scientific research applications, including:
Chemistry: Used as tools to study the role of polo-like kinase 1 in cell division and to develop new synthetic methodologies.
Biology: Employed in research to understand the molecular mechanisms of cell cycle regulation and apoptosis.
Medicine: Investigated as potential therapeutic agents for the treatment of various cancers, including acute myeloid leukemia and non-small cell lung cancer
Industry: Utilized in the development of diagnostic assays and as lead compounds in drug discovery programs
作用機序
Polo-like kinase 1 inhibitors exert their effects by binding to the active site of the enzyme, thereby preventing its interaction with substrates. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis of cancer cells. The molecular targets of polo-like kinase 1 inhibitors include the polo-box domain and the kinase domain of the enzyme .
類似化合物との比較
Polo-like kinase 1 inhibitors are unique in their ability to specifically target the polo-like kinase 1 enzyme. Similar compounds include inhibitors of other kinases such as cyclin-dependent kinases (CDKs) and Aurora kinases. While these inhibitors also disrupt cell division, polo-like kinase 1 inhibitors are distinct in their selectivity for polo-like kinase 1 and their ability to induce mitotic arrest .
List of Similar Compounds
- Cyclin-dependent kinase inhibitors
- Aurora kinase inhibitors
- Checkpoint kinase inhibitors
Polo-like kinase 1 inhibitors offer a promising approach to cancer therapy due to their specificity and effectiveness in targeting cancer cells. Continued research and development in this field hold the potential for new and improved treatments for various types of cancer.
特性
分子式 |
C23H25ClN6S |
|---|---|
分子量 |
453.0 g/mol |
IUPAC名 |
9-chloro-2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione |
InChI |
InChI=1S/C23H25ClN6S/c1-14-19(9-15(12-25-14)5-4-8-30(2)3)28-23-26-13-16-10-21(31)27-20-11-17(24)6-7-18(20)22(16)29-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,27,31)(H,26,28,29) |
InChIキー |
MYVQSDVXBZNNLF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[1-(methoxyamino)-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14797780.png)
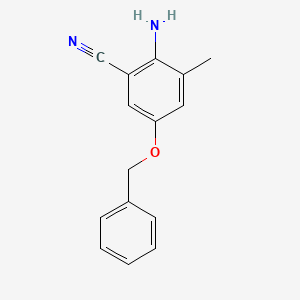
![2-[(3aR,7aR)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4,7-dioxo-2,3,3a,5,6,7a-hexahydro-1H-pyrrolo[3,2-c]pyridin-6-yl]acetic acid](/img/structure/B14797796.png)
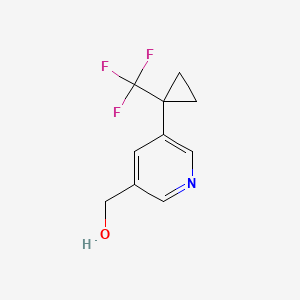
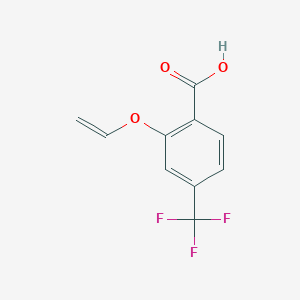
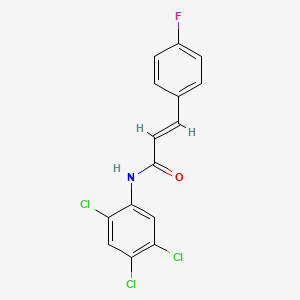
![(9R,13R,14S)-17-[(2R)-2,6-dihydroxy-6-methyl-3-oxohept-4-en-2-yl]-2,16-dihydroxy-4,4,9,13,14-pentamethyl-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B14797822.png)
![N-(2,5-dimethylphenyl)-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B14797838.png)
![4-[[2,5-dimethoxy-4-(methylsulfamoyl)phenyl]diazenyl]-3-hydroxy-N-(2-oxobenzimidazol-5-yl)naphthalene-2-carboxamide](/img/structure/B14797841.png)

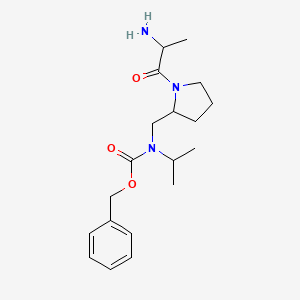
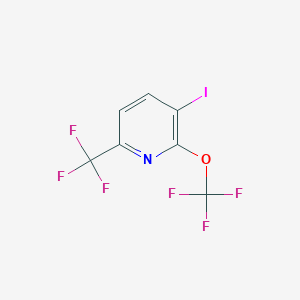
![2-[(4aR)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]propan-2-ol](/img/structure/B14797867.png)
methanone](/img/structure/B14797870.png)
